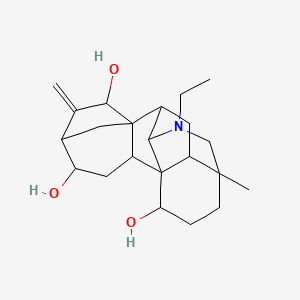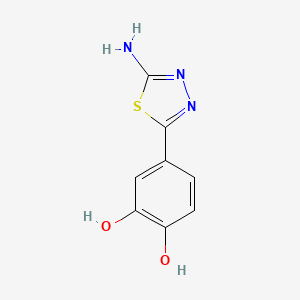
12-epi-Napelline
Übersicht
Beschreibung
12-Epinapelline ist ein Diterpenalkaloid, das aus der Pflanzenart Aconitum baicalense isoliert wurde. Es ist bekannt für seine komplexe Struktur und seine bedeutenden biologischen Aktivitäten, darunter entzündungshemmende und anästhetische Eigenschaften . Diese Verbindung gehört zu einer größeren Gruppe von Diterpenoidalkaloiden, die für ihre vielfältigen pharmakologischen Wirkungen bekannt sind.
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: 12-Epinapelline wird typischerweise aus den oberirdischen Teilen von Aconitum baicalense durch eine Reihe von Extraktions- und Reinigungsprozessen isoliert. Die Isolierung beinhaltet die Verwendung von Lösungsmitteln wie Methanol, Ethanol und Chloroform . Die Verbindung kann durch Techniken wie Säulenchromatographie und Umkristallisation weiter gereinigt werden.
Industrielle Produktionsmethoden: Die industrielle Produktion von 12-Epinapelline ist nicht umfassend dokumentiert, folgt aber im Allgemeinen denselben Prinzipien wie die Laborextraktion. Die großtechnische Extraktion würde den Anbau von Aconitum baicalense umfassen, gefolgt von Lösemittelextraktion und Reinigungsprozessen. Die Verwendung fortschrittlicher chromatographischer Techniken gewährleistet die Reinheit und Ausbeute der Verbindung.
Wissenschaftliche Forschungsanwendungen
12-Epinapelline hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Diterpenoidalkaloiden zu untersuchen.
Biologie: Die entzündungshemmenden Eigenschaften der Verbindung machen sie zu einem interessanten Forschungsgegenstand in der Biologie, insbesondere beim Verständnis von Entzündungspfaden.
Medizin: Aufgrund ihrer anästhetischen und entzündungshemmenden Aktivitäten wird 12-Epinapelline für potenzielle therapeutische Anwendungen untersucht.
Industrie: Die einzigartigen Eigenschaften der Verbindung werden für die Entwicklung neuer Pharmazeutika und anderer industrieller Anwendungen untersucht
5. Wirkmechanismus
12-Epinapelline übt seine Wirkungen hauptsächlich durch die Modulation von spannungsabhängigen Natriumkanälen aus. Diese Modulation beeinflusst die Übertragung von Nervenimpulsen, was zu seinen anästhetischen und entzündungshemmenden Wirkungen führt . Die Verbindung interagiert mit bestimmten molekularen Zielstrukturen, darunter Natriumkanäle, die eine entscheidende Rolle bei ihrer pharmakologischen Aktivität spielen.
Ähnliche Verbindungen:
Aconitin: Ein weiteres Diterpenalkaloid mit ähnlichen anästhetischen Eigenschaften.
Mesaconitin: Bekannt für seine entzündungshemmenden und analgetischen Wirkungen.
Hypaconitin: Zeigt eine signifikante entzündungshemmende Aktivität.
Einzigartigkeit von 12-Epinapelline: Was 12-Epinapelline von anderen unterscheidet, sind seine spezifischen strukturellen Merkmale und die einzigartige Kombination biologischer Aktivitäten. Im Gegensatz zu einigen seiner Gegenstücke hat 12-Epinapelline eine ausgeprägte Fähigkeit gezeigt, das Wachstum von Kolonien aus Fibroblastenvorläufern zu stimulieren, was es zu einer wertvollen Verbindung für die Forschung in der Gewebsregeneration und Wundheilung macht .
Wirkmechanismus
Target of Action
12-epi-Napelline, also known as Napelline or 12-Epinapelline, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating cell proliferation, making it a significant target in leukemia treatment .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/AKT signaling pathway . This inhibition results in a decrease in leukemia cell proliferation . Furthermore, this compound stimulates the growth of colonies from fibroblast precursors .
Biochemical Pathways
The compound affects the TGF-β/BMP signaling pathway mediated by Bone Mesenchymal Stem Cells (BMSCs) . This pathway is crucial for the transformation of BMSCs into chondrocytes .
Pharmacokinetics
It’s known that the compound is a diterpene alkaloid isolated from aconitum baikalense .
Result of Action
The treatment of chondrocytes with this compound results in the down-regulation of inflammatory factors such as IL-1β, COX-2, TNF-α, and MMP-13. In contrast, anabolic cytokines like Col-2, BMP-2, TGF-β1, and Sox9 are increased to normal chondrocyte levels . These changes also occur in BMSCs .
Biochemische Analyse
Biochemical Properties
12-Epinapelline plays a significant role in biochemical reactions, particularly in the context of inflammation and cellular growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, 12-Epinapelline has been shown to stimulate the growth of colonies from fibroblast precursors, indicating its interaction with growth factors and signaling molecules involved in cell proliferation . Additionally, its anti-inflammatory properties suggest interactions with enzymes and proteins involved in inflammatory pathways, although specific enzymes and proteins have not been detailed in the available literature.
Cellular Effects
12-Epinapelline exerts several effects on different types of cells and cellular processes. It has been observed to stimulate the growth of fibroblast precursor colonies, which implies a role in cell proliferation and tissue regeneration . Furthermore, its anti-inflammatory activity suggests that 12-Epinapelline can modulate cell signaling pathways related to inflammation, potentially affecting gene expression and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications for inflammatory conditions and tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 12-Epinapelline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high anti-inflammatory activity comparable to that of sodium diclofenac, without exhibiting ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs . This suggests that 12-Epinapelline maintains its efficacy over time and does not degrade into harmful byproducts under experimental conditions.
Dosage Effects in Animal Models
Studies on the dosage effects of 12-Epinapelline in animal models have revealed its anti-inflammatory and analgesic properties. At a dosage of 0.025 mg/kg, 12-Epinapelline exhibited high antiexudative activity comparable to sodium diclofenac . Additionally, its analgesic activity was found to be comparable to sodium metamizole, with the antinociceptive effect being naloxone-dependent and realized via opioid receptor modulation . These findings indicate that 12-Epinapelline is effective at low doses and has a favorable safety profile.
Metabolic Pathways
12-Epinapelline is involved in metabolic pathways related to inflammation and cell growth. The compound’s anti-inflammatory activity suggests that it may interact with enzymes and cofactors involved in inflammatory responses
Transport and Distribution
The transport and distribution of 12-Epinapelline within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to stimulate fibroblast precursor growth suggests that it may be efficiently transported to target cells and tissues involved in tissue regeneration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Epinapelline is typically isolated from the epigeal parts of Aconitum baicalense through a series of extraction and purification processes. The isolation involves the use of solvents such as methanol, ethanol, and chloroform . The compound can be further purified using techniques like column chromatography and recrystallization.
Industrial Production Methods: Industrial production of 12-Epinapelline is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve the cultivation of Aconitum baicalense, followed by solvent extraction and purification processes. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 12-Epinapelline durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre biologische Aktivität zu verbessern oder ihre Eigenschaften zu untersuchen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden, um 12-Epinapelline zu oxidieren.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind üblicherweise verwendete Reduktionsmittel.
Substitution: Halogenierungsreaktionen können mit Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation 12-Epinapelline N-Oxid ergeben, das für seine einzigartigen Eigenschaften untersucht wurde .
Vergleich Mit ähnlichen Verbindungen
Aconitine: Another diterpene alkaloid with similar anaesthetic properties.
Mesaconitine: Known for its anti-inflammatory and analgesic effects.
Hypaconitine: Exhibits significant anti-inflammatory activity.
Uniqueness of 12-Epinapelline: What sets 12-Epinapelline apart is its specific structural features and the unique combination of biological activities. Unlike some of its counterparts, 12-Epinapelline has shown a distinct ability to stimulate the growth of colonies from fibroblast precursors, making it a valuable compound for research in tissue regeneration and wound healing .
Eigenschaften
IUPAC Name |
11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZKLKDEOMJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, gold(1++) salt, reaction products with sulfur](/img/new.no-structure.jpg)
